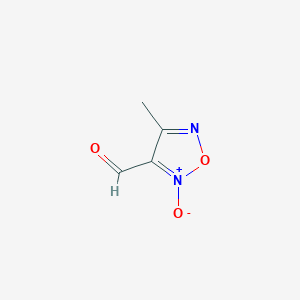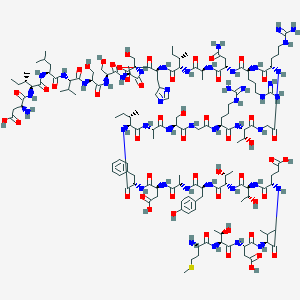
2-(4-Benzylpiperazin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding and Fluorescent Staining
2-(4-Benzylpiperazin-1-yl)benzaldehyde is structurally related to compounds that exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. A well-studied analogue, Hoechst 33258, demonstrates the utility of such compounds in biological research, including their widespread use as fluorescent DNA stains for cell biology, chromosome analysis, and nuclear DNA content measurement via flow cytometry. The binding specificity and cellular permeability of these derivatives highlight their importance in molecular biology and drug design, offering a starting point for rational drug development and a model to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Potential in Radioprotection and Topoisomerase Inhibition
The bis-benzimidazole family, closely related to this compound, has found applications beyond fluorescent staining, including uses as radioprotectors and topoisomerase inhibitors. These applications are particularly relevant in cancer therapy and radiobiology, where DNA interaction and protection are crucial. The study of Hoechst derivatives and their analogues in these areas underscores the potential of this compound derivatives to contribute to novel therapeutic approaches (Issar & Kakkar, 2013).
Advanced Oxidation Processes (AOPs) for Environmental Remediation
While not directly related to this compound, studies on advanced oxidation processes (AOPs) for the degradation of organic pollutants highlight the broader context of chemical research in environmental science. Compounds like benzaldehyde derivatives, which can serve as precursors or intermediates in AOPs, are of interest for developing more efficient degradation pathways for recalcitrant compounds, thereby contributing to environmental remediation efforts (Qutob et al., 2022).
Enzymatic Remediation and Redox Mediation
The enzymatic degradation of organic pollutants, enhanced by redox mediators, represents another area where related compounds, including benzaldehyde derivatives, could find application. These processes utilize enzymes like laccases and peroxidases, with redox mediators significantly improving the efficiency and range of substrate degradation. Such studies underscore the potential for this compound and its derivatives to be explored as substrates or mediators in environmentally beneficial enzymatic reactions (Husain & Husain, 2007).
Mechanism of Action
Target of Action
It has been used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways. The downstream effects of these interactions would depend on the specific proteins or enzymes targeted.
Result of Action
Given its use in proteomics research , it may influence protein function, potentially leading to changes in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Benzylpiperazin-1-yl)benzaldehyde . .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEPGTDKVXMYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383971 |
Source


|
| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112253-26-6 |
Source


|
| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)







![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)





